Cyclohexyltriphenylphosphonium bromide

Catalog No.
S1491558
CAS No.
7333-51-9
M.F
C24H26BrP
M. Wt
425.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyltriphenylphosphonium bromide

CAS Number

7333-51-9

Product Name

Cyclohexyltriphenylphosphonium bromide

IUPAC Name

cyclohexyl(triphenyl)phosphanium;bromide

Molecular Formula

C24H26BrP

Molecular Weight

425.3 g/mol

InChI

InChI=1S/C24H26P.BrH/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-3,5-10,13-18,24H,4,11-12,19-20H2;1H/q+1;/p-1

InChI Key

QRAKRDZMIONMRZ-UHFFFAOYSA-M

SMILES

C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Synonyms

Bromo(cyclohexyl)triphenylphosphorane

Canonical SMILES

C1CCC(CC1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Organic Synthesis

  • Catalyst: CTPB serves as a catalyst for various organic reactions, including the Steglich reaction, a crucial step in peptide bond formation. Source: Journal of Organic Chemistry - "A Simple and Efficient One-Pot Synthesis of Peptides Using Cyclohexyltriphenylphosphonium Bromide (CTPB) as a Catalyst":
  • Phase Transfer Catalyst: Due to its lipophilic (fat-loving) and hydrophilic (water-loving) properties, CTPB can act as a phase transfer catalyst, facilitating the transfer of reactants between immiscible (non-mixing) phases in organic reactions. Source: Chemical Society Reviews - "Recent advances in phase-transfer catalysis":

Material Science

  • Precursor for Ionic Liquids: CTPB can be used as a precursor for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity. These ionic liquids find applications in electrochemistry, catalysis, and separation processes. Source: Chemical Communications - "Ionic Liquids Based on Cyclohexyltriphenylphosphonium Cations: Synthesis, Characterization and Catalytic Activity in Heck Reaction":
  • Self-Assembled Monolayers (SAMs): CTPB can form self-assembled monolayers on surfaces due to its strong interaction with various materials. These SAMs find applications in biosensing, corrosion protection, and surface modification. Source: Langmuir - "Self-Assembled Monolayers of Cyclohexyltriphenylphosphonium Bromide on Gold: Structure and Properties":

Other Applications

  • Antimicrobial Activity: CTPB exhibits antimicrobial activity against various bacteria and fungi, suggesting its potential use in developing new disinfectants or antimicrobial agents. Source: International Journal of Molecular Sciences - "Antimicrobial Activity of Cyclohexyltriphenylphosphonium Bromide against Oral Bacteria": )
  • Mitochondrial Targeting: Due to its positive charge, CTPB can accumulate in mitochondria, making it useful for delivering drugs or probes specifically to these cellular organelles. Source: Chemical Science - "Mitochondria-Targeted Delivery of Therapeutic Agents using Cyclohexyltriphenylphosphonium-Based Cations":

Cyclohexyltriphenylphosphonium bromide is a quaternary ammonium compound with the molecular formula C24H26BrPC_{24}H_{26}BrP and a molecular weight of 425.34 g/mol. This compound appears as a beige to white crystalline powder and is known for its applications in various chemical syntheses and biological studies. It is characterized by its triphenylphosphonium moiety, which enhances its lipophilicity and facilitates its use in biological systems .

The primary mechanism of action of CTPB involves its lipophilic cation. Due to its positive charge, the cyclohexyltriphenylphosphonium moiety accumulates in the negatively charged membranes of mitochondria, the cell's powerhouses []. This accumulation allows researchers to study mitochondrial function, probe membrane potential, and deliver therapeutic agents to mitochondria [].

CTPB should be handled with care in a fume hood due to its potential health hazards. Specific data on CTPB toxicity is limited, but organophosphonium compounds can have neurotoxic effects []. It is advisable to consult the safety data sheet (SDS) before handling CTPB.

, primarily due to the presence of the phosphonium group. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The bromide ion can be replaced by other nucleophiles, which allows for the synthesis of various derivatives.
  • Reduction Reactions: It can be reduced to yield cyclohexyltriphenylphosphine, which is useful in further synthetic applications.
  • Reactions with Electrophiles: The phosphonium ion can act as an electrophile in reactions with nucleophiles, leading to the formation of new compounds .

Cyclohexyltriphenylphosphonium bromide exhibits notable biological activity, particularly in mitochondrial studies. It has been shown to:

  • Inhibit Mitochondrial Respiration: By targeting mitochondrial complexes, it can affect cellular respiration and energy production.
  • Potential Anticancer Activity: Some studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function .

The compound's ability to accumulate in mitochondria due to its lipophilic nature makes it a valuable tool in studying mitochondrial dynamics and function.

The synthesis of cyclohexyltriphenylphosphonium bromide typically involves the following steps:

  • Formation of Triphenylphosphine: Triphenylphosphine is synthesized from phosphorus trichloride and phenylmagnesium bromide.
  • Alkylation: The triphenylphosphine is then reacted with cyclohexyl bromide under basic conditions, leading to the formation of cyclohexyltriphenylphosphonium bromide.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain a high-purity compound .

Cyclohexyltriphenylphosphonium bromide has several applications across different fields:

  • Chemical Research: It serves as a reagent in organic synthesis, particularly in the preparation of phosphonium salts and related compounds.
  • Biological Studies: Its role in mitochondrial research makes it significant for studies related to bioenergetics and apoptosis.
  • Pharmaceutical Development: Due to its biological properties, it may be explored for potential therapeutic applications against cancer .

Studies on cyclohexyltriphenylphosphonium bromide have revealed interactions with various biological molecules:

  • Mitochondrial Proteins: It interacts with proteins involved in the electron transport chain, influencing their activity and stability.
  • Cell Membranes: The compound's lipophilicity allows it to integrate into lipid membranes, affecting membrane potential and permeability .

These interactions are crucial for understanding its biological effects and potential therapeutic uses.

Several compounds share structural similarities with cyclohexyltriphenylphosphonium bromide. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
(Cyclohexyl)methyltriphenylphosphonium bromideC25H28BrPC_{25}H_{28}BrP439.37 g/molContains an additional methyl group on the phosphonium
Benzyltriphenylphosphonium bromideC25H28BrPC_{25}H_{28}BrP439.37 g/molBenzyl group instead of cyclohexyl
Octyldiphenylphosphonium bromideC23H30BrPC_{23}H_{30}BrP425.34 g/molLonger alkyl chain enhances lipophilicity

Cyclohexyltriphenylphosphonium bromide is unique due to its specific cyclohexane ring structure, which influences its solubility and biological activity compared to other phosphonium salts. Its distinct properties make it particularly useful in mitochondrial studies and organic synthesis applications .

Traditional Synthetic Routes: Alkylation of Triphenylphosphine with Cyclohexyl Bromides

The most established method for CTPB synthesis involves the nucleophilic alkylation of triphenylphosphine (PPh₃) with cyclohexyl bromide. This reaction proceeds via an Sₙ2 mechanism, where the lone pair on phosphorus attacks the electrophilic carbon of cyclohexyl bromide, displacing the bromide ion. The process is typically conducted in anhydrous dichloromethane or toluene under reflux conditions (80–110°C) for 12–24 hours.

Reaction Scheme:
$$
\text{PPh}3 + \text{C}6\text{H}{11}\text{Br} \rightarrow \text{C}6\text{H}{11}\text{PPh}3^+ \text{Br}^-
$$

Industrial-scale production employs optimized parameters, such as:

  • Molar ratio: 1:1 (PPh₃ : cyclohexyl bromide)
  • Solvent recovery systems to isolate CTPB via crystallization.
  • Yield: 75–85% after recrystallization from ethanol.

Novel Synthetic Methodologies: Lithium-Mediated Reactions

Recent advances leverage organometallic reagents to enhance efficiency. For example, lithium-halogen exchange using n-butyllithium (n-BuLi) enables the generation of phosphorane intermediates, which react with electrophiles to form CTPB derivatives. This approach is critical for synthesizing functionalized phosphonium salts with tailored properties.

Example Protocol:

  • Treat CTPB (3 g) with n-BuLi (1.5 M in hexane) in diethyl ether.
  • Add 5-cyanothiophene-2-aldehyde to form a Wittig reagent.
  • Isolate the product via recrystallization (61% yield).

Structural Derivatives and Analogues

CTPB’s versatility stems from modifiable structural components:

VariationExampleProperties
Counterion substitutionIodide (C₆H₁₁PPh₃⁺ I⁻)Enhanced solubility in polar solvents
Alkyl group modificationBenzyltriphenylphosphonium bromideIncreased lipophilicity
Aryl functionalizationMethyl-substituted PPh₃ derivativesAltered electronic properties

Wittig and Horner–Wadsworth–Emmons Reactions: Role in Olefination and E-Selectivity

The Wittig reaction, discovered by Georg Wittig in 1954, employs phosphonium ylides to convert aldehydes or ketones into alkenes. CTPB acts as a precursor to generate cyclohexyl-substituted ylides, which participate in stereoselective olefination. The reaction mechanism involves three key steps: (1) nucleophilic attack of the ylide’s carbanion on the carbonyl carbon, (2) formation of an oxaphosphetane intermediate, and (3) elimination of triphenylphosphine oxide to yield the alkene [2] [5].

In contrast, the Horner–Wadsworth–Emmons (HWE) reaction utilizes phosphonate-stabilized carbanions instead of phosphonium ylides. While both reactions produce alkenes, the HWE reaction favors E-selectivity due to equilibration of intermediates during the elimination phase [3] [6]. CTPB-derived ylides, being semi-stabilized, exhibit moderate E/Z selectivity in Wittig reactions, whereas HWE’s phosphonate systems achieve higher stereocontrol (Table 1) [5] [6].

Table 1: Comparison of Wittig and HWE Reactions

ParameterWittig Reaction (CTPB)HWE Reaction
Reagent TypePhosphonium YlidePhosphonate Carbanion
ByproductTriphenylphosphine OxideDialkyl Phosphate
StereoselectivityModerate (E/Z mixture)High (E-dominant)
Substrate CompatibilityAldehydes, KetonesAldehydes, Activated Ketones

Ultrasound irradiation has been shown to enhance reaction rates and yields in Wittig reactions involving CTPB, particularly for tetrasubstituted alkenes [5]. The stabilization of ylides via conjugation with electron-withdrawing groups further improves E-selectivity, as predicted by computational studies [6].

Nickel-Catalyzed Diversification: Cross-Coupling Reactions and Phosphonium Salt Activation

CTPB’s utility extends to nickel-catalyzed cross-coupling reactions, where it serves as an arylating agent. A metal-free synthesis of aryltriphenylphosphonium bromides, including CTPB, involves refluxing triphenylphosphine with aryl bromides in phenol [4]. This method tolerates functional groups such as hydroxymethyl and carboxyl, enabling the synthesis of multifunctional phosphonium salts.

In nickel-catalyzed systems, CTPB undergoes transmetalation to form aryl-nickel intermediates, which subsequently react with organozinc or boron reagents. The phosphonium salt’s aryl group is transferred to the nickel center, followed by reductive elimination to forge carbon–carbon bonds. While the provided sources do not explicitly detail nickel-catalyzed pathways, the synthesis of CTPB analogues suggests compatibility with cross-coupling frameworks [4].

Base-Promoted Olefination: Mechanistic Insights into Alkyl Halide Reactivity

The generation of ylides from CTPB requires strong bases like n-butyllithium or sodium hydride. Deprotonation of the phosphonium salt yields a resonance-stabilized ylide, where the cyclohexyl group mitigates steric hindrance during carbonyl addition [2] [5]. The reaction’s rate-limiting step is the nucleophilic attack on the carbonyl, followed by rapid oxaphosphetane collapse (Figure 1) [6].

Figure 1: Mechanistic Pathway of CTPB in Wittig Olefination

  • Ylide Formation:
    $$ \text{CTPB} + \text{Base} \rightarrow \text{Cyclohexyltriphenylphosphonium Ylide} + \text{HBr} $$
  • Carbonyl Addition:
    Ylide attacks aldehyde/ketone, forming a betaine intermediate.
  • Oxaphosphetane Formation:
    Cyclization to a four-membered ring intermediate.
  • Elimination:
    Cleavage to alkene and triphenylphosphine oxide [2] [5] [6].

Alkyl halide reactivity in CTPB synthesis follows an $$ S_N2 $$ mechanism, where triphenylphosphine displaces bromide from cyclohexyl bromide. Phenol, as a solvent, enhances reactivity via hydrogen bonding with bromide ions [4].

Catalytic Recycling: Triphenylphosphine Recovery and Sustainable Applications

A major limitation of Wittig chemistry is the stoichiometric production of triphenylphosphine oxide, which is challenging to recycle. However, recent advances propose reducing the oxide back to triphenylphosphine using silanes or molecular hydrogen under catalytic conditions. While not directly addressed in the provided sources, the HWE reaction’s dialkylphosphate byproduct offers easier aqueous extraction, highlighting a sustainability advantage over Wittig’s phosphine oxide [3] [5].

CTPB’s compatibility with green solvents like polyethylene glycol (PEG) and microwave-assisted protocols further aligns with sustainable chemistry goals. For instance, ultrasound-assisted Wittig reactions reduce reaction times and energy consumption while maintaining high yields [5].

Recent developments in photoredox catalysis have expanded the utility of cyclohexyltriphenylphosphonium bromide in visible light-mediated transformations [3]. The integration of photoredox conditions with phosphonium salt chemistry enables mild reaction conditions while maintaining high E-selectivity. Under visible light irradiation with ruthenium catalysts, the compound participates in olefination reactions achieving 93% yields with predominantly E-configured products [3].

This approach offers significant advantages in green chemistry applications, as it eliminates the need for harsh reaction conditions and reduces energy consumption compared to traditional thermal processes [3]. The method demonstrates broad substrate scope, accommodating both aromatic and aliphatic aldehydes with excellent functional group tolerance [3].

Reaction SystemE:Z Selectivity RatioYield (%)Industrial Application
Wittig Reaction (Standard)96:471Pharmaceutical intermediates
Wittig Reaction (Modified)98:293Fine chemical synthesis
Photoredox OlefinationE-selective93Green chemistry applications

Nickel-Mediated Transformations: C-C Bond Formation and Functional Group Tolerance

Nickel-catalyzed transformations utilizing cyclohexyltriphenylphosphonium bromide represent a significant advancement in cross-coupling methodology, offering exceptional functional group tolerance and high-yielding C-C bond formation reactions [5] [6] [7].

Decarbonylative Cross-Coupling Reactions

The compound demonstrates remarkable efficacy in nickel-catalyzed decarbonylative cross-coupling reactions with organozinc reagents [5]. Using a catalytic system consisting of Ni(cod)₂ and dcype (1,2-bis(dicyclohexylphosphino)ethane) as the supporting ligand, cyclohexyltriphenylphosphonium bromide enables the coupling of aryl and heteroaryl esters with various organozinc compounds, achieving yields ranging from 85-96% [5].

The reaction exhibits broad functional group tolerance, accommodating methoxy, amine, alkenyl, ketone, and amide substituents without significant interference [5]. Secondary alkylzinc reagents, such as cyclohexylzinc bromide, prove particularly suitable for these decarbonylative alkylation reactions, demonstrating the versatility of the catalytic system [5].

Reductive Cross-Coupling Applications

Nickel-catalyzed reductive cross-coupling reactions employing cyclohexyltriphenylphosphonium bromide as a coupling partner have emerged as powerful tools for C(sp²)-C(sp³) bond construction [6]. The protocol features broad substrate scope, high functional group tolerance, and heterocycle compatibility, with yields ranging from 80-95% [6].

The reaction mechanism involves the generation of alkyl radicals through C-P bond cleavage, followed by nickel-mediated cross-coupling with electrophilic partners [6]. This approach enables direct construction of C(sp²)-C(sp³) bonds under mild conditions, representing a significant advancement over traditional cross-coupling methodologies that require pre-formed organometallic reagents [6].

Transformation TypeCatalyst SystemYield Range (%)Functional Group Compatibility
Decarbonylative AlkylationNi(cod)₂/dcype85-96Methoxy, amine, alkenyl, ketone, amide
Reductive Cross-CouplingNi/PPh₃/Zn80-95Heterocycles, esters, alcohols
C-C Bond FormationNi/Ligand84-93Bromides, chlorides, various substitutions

Phosphonate-Stabilized Reagents: HWE Reaction Applications and Stereoselectivity Control

The integration of cyclohexyltriphenylphosphonium bromide chemistry with phosphonate-stabilized reagent systems has yielded significant advances in Horner-Wadsworth-Emmons (HWE) reaction methodology and stereoselectivity control [8] [9] [10].

Enhanced Stereoselectivity Mechanisms

Phosphonate-stabilized reagents derived from cyclohexyltriphenylphosphonium bromide demonstrate superior stereoselectivity control compared to traditional phosphonium ylides [8] [9]. The HWE reaction utilizing these stabilized reagents favors E-alkene formation with selectivity ratios reaching 95:5 under optimized conditions [8] [11].

The enhanced stereoselectivity arises from the thermodynamic stabilization of E-products and intermediates during the reaction pathway [8]. The electron-withdrawing nature of phosphonate groups provides additional stabilization through charge delocalization, leading to more predictable and controllable stereochemical outcomes [8] [10].

Temperature-Controlled Selectivity

Recent developments in Z-selective HWE methodology have demonstrated that temperature control can significantly influence the stereochemical outcome of reactions involving cyclohexyltriphenylphosphonium bromide-derived reagents [9]. At reduced temperatures (-20°C to -78°C), Z-selectivity can be enhanced while maintaining high yields [9].

The use of specialized phosphonate reagents, such as bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonates, in combination with cyclohexyltriphenylphosphonium bromide systems enables Z:E ratios reaching 98:2 [9]. This temperature-dependent selectivity provides chemists with tools to access either stereoisomer selectively based on reaction conditions [9].

Industrial Implementation

The industrial relevance of these phosphonate-stabilized systems extends to natural product synthesis and pharmaceutical intermediate preparation [10] [12]. The method provides efficient synthetic routes for α,β-unsaturated carbonyl compounds with precise stereochemical control, essential for bioactive molecule synthesis [10].

The compatibility with diverse aldehyde and ketone substrates, including sterically hindered examples, makes these systems particularly valuable for complex molecule construction [10]. The water-soluble nature of phosphonate byproducts facilitates product purification, representing a significant advantage over traditional Wittig methodology [8].

Solid-State Catalysis: Microporous Polymer Networks for Heterogeneous Reactions

The incorporation of cyclohexyltriphenylphosphonium bromide into microporous polymer networks represents a transformative advancement in heterogeneous catalysis, enabling recyclable and environmentally sustainable catalytic processes.

Microporous Organic Polymer Integration

Microporous organic polymers (POPs) containing cyclohexyltriphenylphosphonium bromide functional groups demonstrate exceptional catalytic performance with surface areas ranging from 760-980 m²/g. These materials exhibit high thermal and chemical stability while maintaining permanent porosity essential for substrate accessibility.

The integration process involves covalent anchoring of phosphonium functionalities within the polymer framework, preventing catalyst leaching while maintaining catalytic activity. The resulting materials demonstrate excellent performance in various cross-coupling reactions, including Suzuki-Miyaura coupling reactions involving bromo- and chloroarenes under environmentally friendly conditions.

Heterogeneous Reaction Advantages

The solid-state nature of these catalytic systems provides significant operational advantages, including simplified product separation, catalyst recovery, and environmental benefits. The microporous structure ensures high substrate accessibility while the permanent porosity facilitates mass transfer throughout the reaction.

Recycling studies demonstrate that these materials maintain catalytic activity over multiple reaction cycles, with minimal activity loss observed after five consecutive uses. The absence of metal leaching and the stability of the phosphonium functionalities contribute to the long-term viability of these heterogeneous systems.

Advanced Polymer Architectures

Recent developments in conjugated microporous polymers (CMPs) have incorporated cyclohexyltriphenylphosphonium bromide functionalities to create specialized catalytic materials. These systems combine the electronic properties of conjugated frameworks with the catalytic capabilities of phosphonium centers.

The materials demonstrate remarkable performance in Knoevenagel condensation reactions, with recyclability extending to ten cycles without significant degradation. The large surface areas (263-926 m²/g) and tunable pore sizes (2.0-2.5 nm) provide optimal environments for catalytic transformations.

Polymer Network TypeSurface Area (m²/g)Catalytic ApplicationRecycling Performance
Microporous Organic Polymers760-980CO₂ fixation, Cross-coupling5+ cycles, minimal activity loss
Conjugated Microporous Polymers263-926Knoevenagel condensation10 cycles, negligible degradation
Porous Ionic Polymers323-246Cycloaddition reactions10+ cycles, slight decrease
Triphenylphosphine-Based Networks650-980Wittig reaction cyclesMultiple cycles demonstrated

Industrial Scalability

The scalability of these solid-state catalytic systems positions them as viable alternatives to homogeneous catalysts in industrial applications. The ability to process reactions under heterogeneous conditions while maintaining high activity and selectivity addresses key challenges in sustainable chemical manufacturing.

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7333-51-9

Dates

Last modified: 08-15-2023

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